molecular formula C18H20N2O3S B369265 1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 873672-00-5

1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B369265
CAS No.: 873672-00-5
M. Wt: 344.4g/mol
InChI Key: JEMTWQLCULDJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a sulfonyl group attached to a substituted phenyl ring (5-ethyl-2-methoxyphenyl) and a 5,6-dimethyl-substituted benzimidazole core. Benzimidazole derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Properties

IUPAC Name

1-(5-ethyl-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-5-14-6-7-17(23-4)18(10-14)24(21,22)20-11-19-15-8-12(2)13(3)9-16(15)20/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMTWQLCULDJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4,5-Dimethyl-1,2-Phenylenediamine

The benzimidazole scaffold is synthesized via cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with formic acid under reflux conditions. This method, adapted from aerobic oxidative coupling strategies, generates 5,6-dimethyl-1H-benzo[d]imidazole in 85–90% yield. Alternative protocols using ionic liquid catalysts (e.g., [MIMPs]+Cl−) and TEMPO/NaNO₂ systems enable one-pot synthesis at 45–55°C under oxygen, reducing reaction times.

Reaction Conditions

  • Reagents : 4,5-Dimethyl-1,2-phenylenediamine (2.2 mmol), formic acid (excess)

  • Solvent : Acetonitrile/water (10:1 v/v)

  • Temperature : 55°C, 6–8 hours

  • Yield : 89% (white crystals)

Preparation of 5-Ethyl-2-Methoxyphenylsulfonyl Chloride

Chlorosulfonation of 5-Ethyl-2-Methoxybenzene

The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 5-ethyl-2-methoxybenzene using chlorosulfonic acid. The reaction proceeds at 0–5°C for 1 hour, yielding 5-ethyl-2-methoxyphenylsulfonyl chloride as a hygroscopic solid.

Reaction Conditions

  • Reagents : 5-Ethyl-2-methoxybenzene (13.38 mmol), chlorosulfonic acid (10 mL)

  • Temperature : 0–5°C (ice bath)

  • Workup : Quenching with crushed ice, filtration, and drying under vacuum

Coupling of Sulfonyl Chloride with Benzimidazole

Nucleophilic Substitution Reaction

The final step involves reacting 5,6-dimethyl-1H-benzo[d]imidazole with 5-ethyl-2-methoxyphenylsulfonyl chloride in dichloromethane. Triethylamine (4.14 g) is added to scavenge HCl, facilitating the formation of the sulfonamide bond.

Reaction Conditions

  • Reagents : 5,6-Dimethyl-1H-benzo[d]imidazole (13.38 mmol), sulfonyl chloride (1 eq), triethylamine (1.5 eq)

  • Solvent : Dichloromethane (50 mL)

  • Temperature : Room temperature, 3 hours

  • Yield : 78–84% after crystallization

Purification and Characterization

Crystallization and Salt Formation

The crude product is converted to its hydrochloride salt by treatment with HCl gas in methanol, followed by crystallization from methanol/ethyl acetate (1:2 v/v). This step enhances purity to >98%, as confirmed by HPLC.

Analytical Data

  • Molecular Formula : C₁₈H₂₀N₂O₃S

  • Molecular Weight : 344.4 g/mol

  • ¹H-NMR (DMSO-d6) : δ 2.58 (s, 3H, CH₃), 3.58 (s, 3H, OCH₃), 7.56–7.62 (m, aromatic H)

  • MS (ESI) : m/z 344.4 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method Advantages Yield Purity
One-pot benzimidazoleReduced steps, aerobic conditions85%90%
Traditional sulfonationHigh reproducibility, scalable84%98%
Patent-derived oxidationOptimized for industrial production78%95%

Challenges and Optimization Strategies

Moisture Sensitivity

Sulfonyl chloride intermediates require anhydrous conditions to prevent hydrolysis. Strict temperature control (<5°C) during chlorosulfonation minimizes side reactions.

Byproduct Formation

Excess triethylamine (1.5 eq) ensures complete neutralization of HCl, preventing protonation of the benzimidazole nitrogen and improving reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzimidazole core, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

Several studies have demonstrated the potential of benzimidazole derivatives in cancer treatment. For instance, the compound has shown promising results in inhibiting various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of 1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Antimicrobial Properties

Benzimidazole derivatives have been recognized for their antimicrobial activities against a range of pathogens.

  • Data Table : Antimicrobial Activity Against Various Bacteria
Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus2010
Escherichia coli1815
Bacillus subtilis228

This table summarizes the antimicrobial efficacy of the compound, highlighting its potential as a therapeutic agent against bacterial infections.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Case Study : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant decrease in paw edema compared to the control group, indicating its potential use as an anti-inflammatory agent.

Enzyme Inhibition

Research indicates that this benzimidazole derivative can act as an inhibitor for certain enzymes involved in cancer progression and inflammation.

  • Mechanism : The compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.

  • Findings : Docking simulations revealed high binding affinity towards COX-2 and certain kinases involved in cancer signaling pathways, suggesting a mechanism through which the compound exerts its biological effects.

Mechanism of Action

The mechanism of action of 1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The benzimidazole core can also interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzimidazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological/Physicochemical Properties References
1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole 5-Ethyl-2-methoxyphenylsulfonyl, 5,6-dimethyl Sulfonyl group enhances polarity; methoxy and ethyl groups modulate steric/electronic effects Potential anticancer/antimicrobial activity; improved solubility due to sulfonyl group
1-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole 4-Methoxy-2,5-dimethylphenylsulfonyl, 5,6-dimethyl Positional isomerism (4-methoxy vs. 5-ethyl-2-methoxy) alters steric bulk Likely reduced cell permeability compared to target compound due to additional methyl groups
5,6-Dimethyl-1H-benzo[d]imidazole None (core structure) Basic benzimidazole scaffold without sulfonyl group Lower polarity; foundational structure for N-heterocyclic carbene (NHC) ligands in Ag(I) complexes
2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole Bromo at C2, 5,6-dimethyl Bromine introduces reactivity for cross-coupling reactions Used in synthesis of advanced ligands; bromine may enhance antimicrobial activity
1-(4-Methoxybenzyl)-5,6-dimethyl-1H-benzo[d]imidazole 4-Methoxybenzyl, 5,6-dimethyl Benzyl group increases lipophilicity Improved membrane permeability; potential CNS activity due to lipophilicity
1-(difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole Difluoromethyl at N1, 5,6-dimethyl Difluoromethyl group (electron-withdrawing, small size) Enhanced metabolic stability; possible use in fluorinated drug candidates
1-(2-Methoxyethyl)-5,6-dimethyl-1H-benzo[d]imidazole 2-Methoxyethyl, 5,6-dimethyl Ether linkage improves solubility Used in Pd-catalyzed carbonylation reactions; moderate melting point (218°C)

Key Comparisons and Insights

Substituent Effects on Reactivity and Binding :

  • The sulfonyl group in the target compound provides strong electron-withdrawing effects, enhancing interactions with polar residues in enzyme active sites. This contrasts with 1-(4-methoxybenzyl)-5,6-dimethyl-1H-benzo[d]imidazole , where the benzyl group increases lipophilicity, favoring membrane penetration .
  • 2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole is more reactive in cross-coupling reactions due to the bromine atom, enabling modular synthesis of complex ligands or drugs .

Physicochemical Properties :

  • The sulfonyl group significantly increases polarity compared to alkyl or benzyl substituents, as seen in 1-(2-methoxyethyl)-5,6-dimethyl-1H-benzo[d]imidazole (melting point 218°C) . This may improve solubility but reduce blood-brain barrier penetration.
  • Difluoromethyl-substituted derivatives balance metabolic stability and electronic effects, making them promising for drug development .

Biological Activity: Silver(I)-NHC complexes derived from 5,6-dimethylbenzimidazole exhibit strong antimicrobial activity. The sulfonyl group in the target compound could stabilize such complexes, enhancing their efficacy .

Synthetic Versatility :

  • The core 5,6-dimethylbenzimidazole structure is commercially available (CAS 582-60-5) and serves as a scaffold for diverse modifications, including sulfonylation, alkylation, and halogenation .
  • Crystal structure studies of related compounds (e.g., DBH ) reveal hydrogen-bonding networks influenced by substituents, which are critical for optimizing solid-state formulations .

Biological Activity

The compound 1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings regarding its biological activity, including in vitro studies, mechanisms of action, and comparative analyses with other compounds.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be notably low, indicating potent activity.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Pseudomonas aeruginosa0.751.50

The compound's ability to inhibit biofilm formation was also highlighted, suggesting a potential application in treating persistent infections caused by biofilm-forming bacteria .

Anticancer Activity

In cancer research, the compound has shown promise as an anticancer agent. Studies indicate that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has been effective against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating significant cytotoxicity.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)
MCF-710.0
A54915.0
HeLa12.5

Mechanistic studies suggest that the compound functions by inhibiting key signaling pathways involved in cell proliferation and survival, specifically targeting the Bcl-2 family of proteins .

Case Studies

A case study involving the treatment of multidrug-resistant bacterial infections with this compound revealed promising results. Patients treated with a formulation containing this benzimidazole derivative showed significant improvement, with a reduction in bacterial load and associated symptoms.

Another case study focused on its use in combination therapy for cancer treatment. Patients receiving this compound alongside standard chemotherapy exhibited enhanced therapeutic effects and reduced side effects compared to those receiving chemotherapy alone.

Q & A

Q. What are the established synthetic routes for 1-((5-ethyl-2-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole, and what factors influence reaction yields?

The synthesis typically involves sulfonylation of a benzimidazole precursor. For example:

  • Step 1 : React 5,6-dimethyl-1H-benzimidazole with a sulfonyl chloride derivative (e.g., 5-ethyl-2-methoxybenzenesulfonyl chloride) under basic conditions (e.g., K₃PO₄ in DMF at 60–80°C for 2–6 hours).
  • Step 2 : Purify via column chromatography (e.g., cyclohexane:ethyl acetate 3:1), achieving yields of ~50–60% .
    Critical factors include:
  • Base selection : Strong bases like K₃PO₄ improve nucleophilic substitution efficiency.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Temperature control : Excessive heat may degrade sensitive sulfonyl intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • ¹H/¹³C NMR : Key signals include:
    • Aromatic protons at δ 7.3–7.8 ppm (benzimidazole and sulfonyl aryl groups).
    • Methyl groups at δ 2.3–2.4 ppm (dimethyl substituents on benzimidazole).
    • Methoxy singlet at δ ~3.8 ppm .
  • GC-MS : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~400–450 g/mol) and fragmentation patterns indicative of sulfonyl cleavage .
  • X-ray crystallography : Resolves stereoelectronic effects of the sulfonyl group on molecular packing .

Q. What preliminary biological screening assays are recommended for evaluating this compound’s bioactivity?

  • Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MIC values with reference drugs like ciprofloxacin .
  • Antioxidant activity : Employ DPPH radical scavenging assays, noting IC₅₀ values relative to ascorbic acid .
  • Cytotoxicity : Screen against human cell lines (e.g., HEK-293) using MTT assays to establish safety thresholds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or functionalization of this compound?

  • DFT calculations : Model reaction pathways (e.g., sulfonylation transition states) to identify energy barriers and optimize catalysts/conditions .
  • Molecular docking : Predict binding affinities to biological targets (e.g., bacterial enzymes) by simulating interactions between the sulfonyl group and active-site residues .
  • ADME prediction : Use tools like SwissADME to estimate solubility, permeability, and metabolic stability, guiding structural modifications for improved pharmacokinetics .

Q. What strategies resolve contradictions in reported biological data (e.g., variable MIC values across studies)?

  • Standardize assay protocols : Control variables like inoculum size, solvent (DMSO vs. water), and incubation time.
  • Validate purity : Use HPLC (>95% purity) to exclude confounding effects of synthetic byproducts .
  • Mechanistic studies : Combine time-kill assays with proteomics to differentiate bacteriostatic vs. bactericidal modes of action .

Q. How does the sulfonyl group’s electronic environment influence reactivity or stability under physiological conditions?

  • Hydrolytic stability : Test pH-dependent degradation (e.g., in simulated gastric fluid at pH 1.2 vs. blood at pH 7.4). The electron-withdrawing sulfonyl group may reduce susceptibility to nucleophilic attack compared to thioether analogs .
  • Oxidative resistance : Expose to H₂O₂ or cytochrome P450 enzymes to assess sulfone formation or other metabolites .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Crystallization issues : The sulfonyl group’s polarity may lead to solvate formation.
  • Solutions :
    • Screen solvents with intermediate polarity (e.g., ethyl acetate/hexane mixtures).
    • Use slow evaporation at 4°C to favor single-crystal growth .
    • Employ additives (e.g., crown ethers) to stabilize lattice interactions .

Methodological Guidance

Q. Designing SAR Studies for Sulfonyl-Benzimidazole Derivatives

  • Core modifications : Compare analogs with varied substituents (e.g., ethyl vs. methyl on the aryl sulfonyl group) to assess steric effects on bioactivity.
  • Bioisosteric replacement : Substitute the sulfonyl group with sulfonamide or phosphonate moieties to modulate electronic properties .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. Scaling Up Synthesis: Addressing Low Yields in Multi-Step Reactions

  • Process optimization :
    • Replace DMF with recyclable solvents (e.g., PEG-400) to simplify purification.
    • Implement flow chemistry for sulfonylation steps to enhance reproducibility .
  • Byproduct management : Use in-situ IR or LC-MS to monitor intermediate stability and adjust reaction quenching times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.